molecular formula C14H18O3 B2442351 {4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2173996-58-0

{4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B2442351
CAS No.: 2173996-58-0
M. Wt: 234.295
InChI Key: NYTPPMYKYKZOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(benzyloxy)methyl]-2-oxabicyclo[211]hexan-1-yl}methanol is a complex organic compound known for its unique bicyclic structure This compound features a phenylmethoxymethyl group attached to a 2-oxabicyclo[211]hexane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves multiple steps, starting with the formation of the 2-oxabicyclo[2.1.1]hexane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The phenylmethoxymethyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the methanol group through a reduction process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The phenylmethoxymethyl group can be reduced to a phenylmethyl group.

    Substitution: The phenylmethoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenylmethyl derivatives.

    Substitution: Formation of substituted phenylmethoxymethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(benzyloxy)methyl]-2-oxabicyclo[211]hexan-1-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, {4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The phenylmethoxymethyl group can interact with hydrophobic pockets in proteins, while the 2-oxabicyclo[2.1.1]hexane ring provides structural stability. The methanol group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol apart from similar compounds is its unique bicyclic structure, which provides enhanced stability and reactivity. The presence of the phenylmethoxymethyl group also allows for specific interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTPPMYKYKZOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-58-0
Record name {4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.